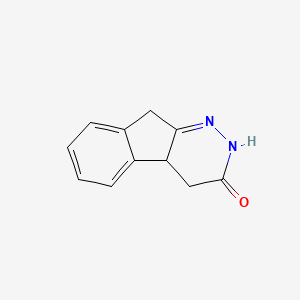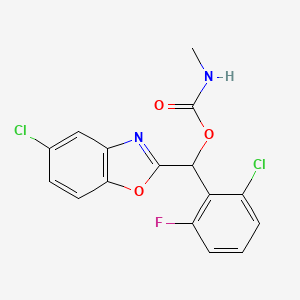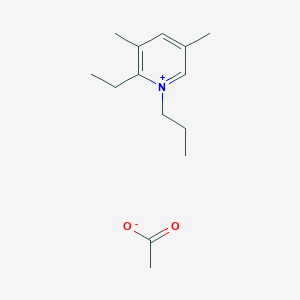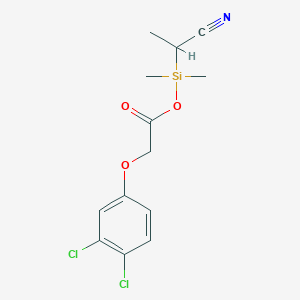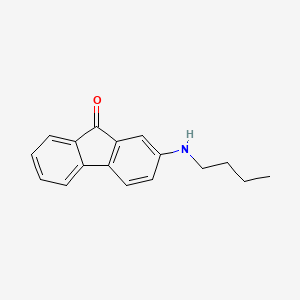
Hexyl(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(triphenyl)stannane is an organotin compound characterized by the presence of a hexyl group and three phenyl groups attached to a tin atom Organotin compounds are known for their versatility in organic synthesis and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with triphenyltin chloride. The reaction typically proceeds as follows:
C6H13MgBr+Ph3SnCl→C6H13SnPh3+MgBrCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where hexylmagnesium bromide is reacted with triphenyltin chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to this compound hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl(triphenyl)stannane has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of hexyl(triphenyl)stannane involves the formation of stannyl radicals, which participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents attached to the tin atom .
Comparaison Avec Des Composés Similaires
Hexyl(triphenyl)stannane can be compared with other organotin compounds such as:
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in the synthesis of other organotin compounds.
Hexyl(trimethyl)stannane: Similar to this compound but with different substituents, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of a hexyl group and three phenyl groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
103047-76-3 |
|---|---|
Formule moléculaire |
C24H28Sn |
Poids moléculaire |
435.2 g/mol |
Nom IUPAC |
hexyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C6H13.Sn/c3*1-2-4-6-5-3-1;1-3-5-6-4-2;/h3*1-5H;1,3-6H2,2H3; |
Clé InChI |
OKIQYIYRRMGUGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

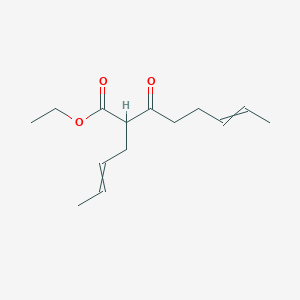
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)

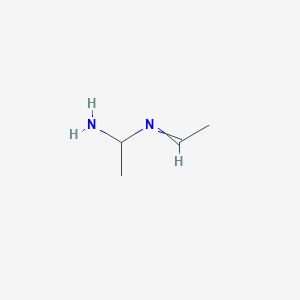

![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

